

3,4-Difluorothiophenol CAS number and properties

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Compound of Interest

Compound Name: **3,4-Difluorothiophenol**

Cat. No.: **B1350639**

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An In-Depth Technical Guide to **3,4-Difluorothiophenol**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Introduction

3,4-Difluorothiophenol, identified by the CAS number 60811-24-7, is a vital organofluorine building block in the fields of medicinal chemistry and materials science.^[1] This colorless to pale yellow liquid, with its characteristic pungent odor, is distinguished by a benzene ring functionalized with a thiol (-SH) group and two fluorine atoms at the 3 and 4 positions.^{[2][3]} The strategic placement of these electron-withdrawing fluorine atoms significantly modulates the electronic properties and reactivity of the thiol group, making it a highly sought-after intermediate for introducing the 3,4-difluorophenylthio moiety into complex molecular architectures.^[2] This guide offers a comprehensive overview of its core properties, synthesis, reactivity, and critical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique physicochemical characteristics of **3,4-Difluorothiophenol** are fundamental to its application in organic synthesis. These properties dictate its handling, reaction conditions, and purification strategies.

Property	Value	Source(s)
CAS Number	60811-24-7	[1] [4]
Molecular Formula	C ₆ H ₄ F ₂ S	[1] [5] [4]
Molecular Weight	146.16 g/mol	[1] [5] [3] [4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	169-170 °C (lit.)	[3] [6]
Density	1.323 g/mL at 25 °C (lit.)	[3] [7] [6]
Refractive Index (n ₂₀ /D)	1.528 (lit.)	[7] [6]
Flash Point	48.9 °C (49 °C) - closed cup	[4]
Solubility	Soluble in common organic solvents; insoluble in water.	
SMILES	SC1=CC=C(F)C(F)=C1	[1]
InChI Key	BGVRHDQMTMPAEZ- UHFFFAOYSA-N	[6]

Reactivity and Mechanistic Considerations

The chemical behavior of **3,4-Difluorothiophenol** is dominated by the interplay between the nucleophilic thiol group and the electron-deficient aromatic ring.

- Nucleophilicity of the Thiol Group: The thiol proton is acidic, and deprotonation with a mild base readily generates the thiophenolate anion. This anion is a potent nucleophile, serving as the reactive species in a wide array of S-alkylation and S-arylation reactions. This reactivity is the cornerstone of its utility in synthesis.[\[8\]](#)
- Influence of Fluorine Substituents: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect enhances the acidity of the thiol proton compared to unsubstituted thiophenol, facilitating the formation of the reactive thiophenolate. Furthermore, these substituents influence the regioselectivity of any further electrophilic aromatic substitution reactions, though such reactions are less common for this substrate.

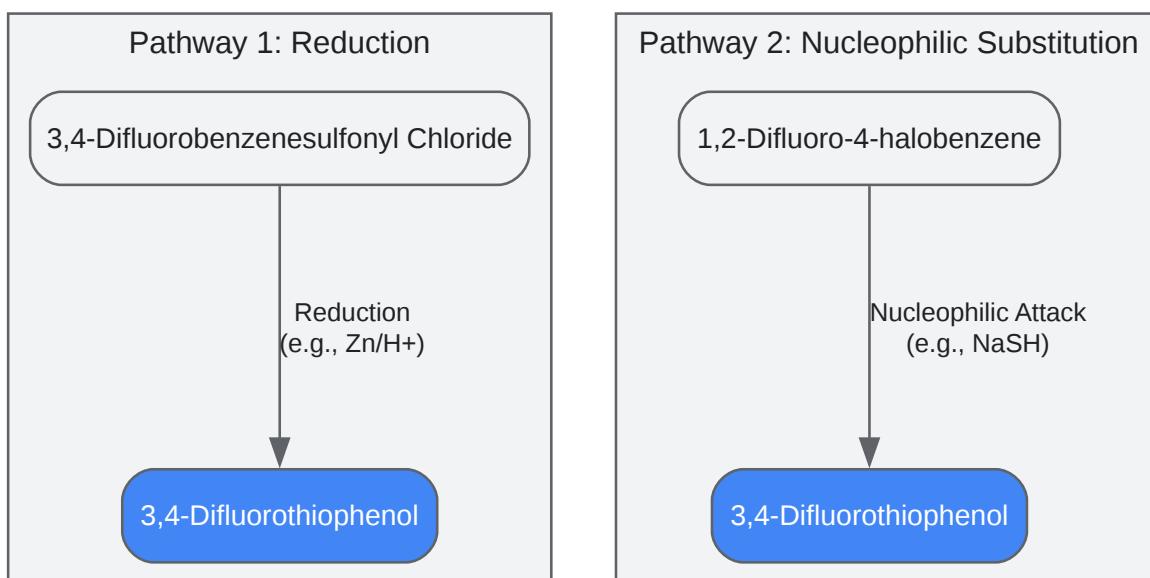
Synthetic Pathways: A Conceptual Overview

While specific, high-yield preparations of **3,4-Difluorothiophenol** are often proprietary, its synthesis can be conceptually approached through established organosulfur chemistry methodologies. Two primary retrosynthetic pathways involve the reduction of a sulfonyl chloride or a nucleophilic aromatic substitution reaction.

A common industrial approach involves the reduction of the corresponding 3,4-difluorobenzenesulfonyl chloride. This transformation can be achieved using various reducing agents, such as zinc dust in an acidic medium or triphenylphosphine.

Alternatively, synthesis can proceed via nucleophilic aromatic substitution on an activated 1,2-difluoro-4-halobenzene precursor using a sulfur nucleophile like sodium hydrosulfide (NaSH). The success of this route depends on the specific halogen and reaction conditions.^[9]

Conceptual Synthesis of 3,4-Difluorothiophenol



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Caption: Conceptual synthetic routes to **3,4-Difluorothiophenol**.

Key Applications in Research and Drug Development

The unique electronic properties conferred by the difluoro substitution pattern make this reagent a valuable tool in creating molecules with enhanced biological activity and optimized physicochemical properties.

- **Carbonic Anhydrase Inhibitors:** **3,4-Difluorothiophenol** is a key intermediate in the synthesis of potent thioether benzenesulfonamide inhibitors of carbonic anhydrases (CAs), particularly isoforms CA II and CA IV.[4][10] The difluorophenylthio moiety is introduced to enhance binding affinity and selectivity for the target enzyme, which is implicated in various physiological processes.[10]
- **Anticancer Agents:** The compound has been used to prepare novel phthalazine derivatives containing a 3,4-difluorophenylthiomethyl group.[4] These derivatives have demonstrated significant cytotoxic activity, highlighting the importance of this structural motif in the design of new anticancer therapeutics.[4]
- **Materials Science:** In materials science, it has been employed to prepare fluorothiophenyl-modified poly(vinyl chloride) (PVC) membranes.[4] These modifications result in improved gas permeability, demonstrating its utility in creating advanced functional polymers.[4] It also serves as a ligand for synthesizing noble metal quantum clusters.[4]

Experimental Protocol: Base-Mediated S-Alkylation

The following protocol details a general, self-validating procedure for the synthesis of an aryl alkyl thioether using **3,4-Difluorothiophenol**. This reaction is fundamental to its application as a building block.

Objective: To synthesize an S-alkylated derivative of **3,4-Difluorothiophenol** via nucleophilic substitution.

Materials:

- **3,4-Difluorothiophenol** (1.0 eq)
- Alkyl halide (e.g., benzyl bromide, 1.05 eq)

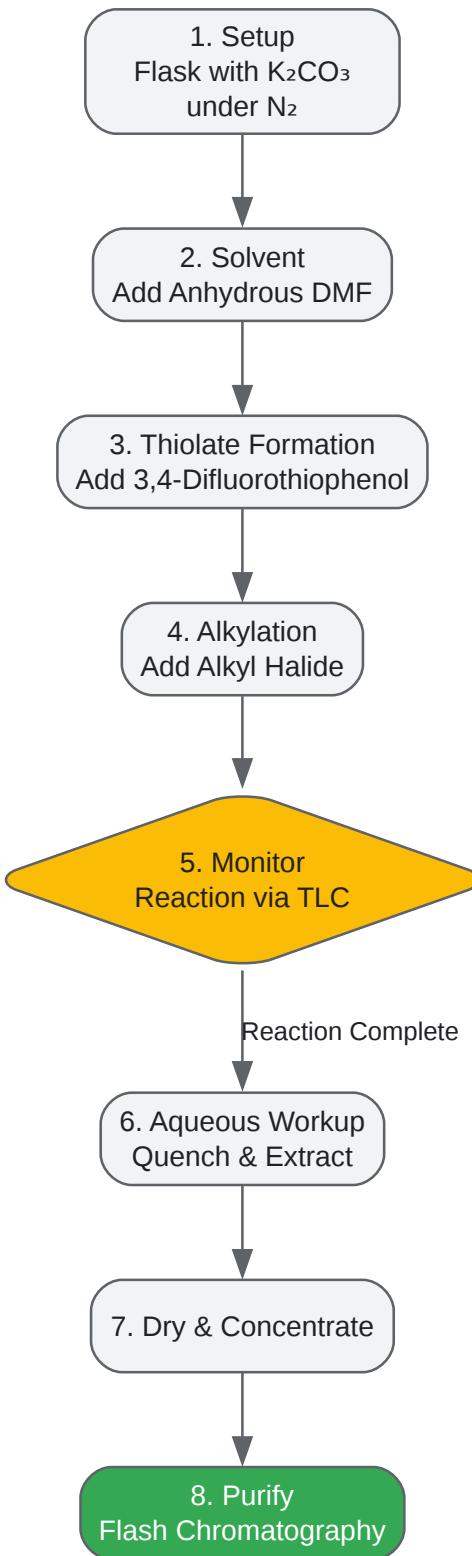
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous DMF to the flask and stir to create a suspension.
- Thiol Addition: Add **3,4-Difluorothiophenol** dropwise to the stirring suspension at room temperature. The formation of the potassium thiophenolate is often accompanied by a slight color change.
- Electrophile Addition: After stirring for 15-20 minutes, add the alkyl halide dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours). The causality for choosing TLC is its rapid, inexpensive, and effective assessment of reaction completion by visualizing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
- Workup:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This washing sequence is critical to remove residual DMF and inorganic salts, ensuring the purity of the final product.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude thioether product by flash column chromatography on silica gel.

Workflow: S-Alkylation of 3,4-Difluorothiophenol

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Caption: Standard experimental workflow for S-alkylation reactions.

Safety, Handling, and Storage

As a reactive organosulfur and organofluorine compound, **3,4-Difluorothiophenol** requires careful handling to ensure laboratory safety.

- **Hazards:** The compound is a flammable liquid and vapor.^[4] It is classified as an irritant, causing skin, eye, and respiratory system irritation.^{[3][7][11]} It possesses a strong, unpleasant stench characteristic of thiols.^[3]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated chemical fume hood.^[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^{[3][12]}
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes.^[12] Use non-sparking tools and take precautions against static discharge.^[12]
- **Storage:** **3,4-Difluorothiophenol** is sensitive to air and moisture.^[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).^[3] Recommended storage is in a cool, dry, and well-ventilated area, away from heat, ignition sources, and oxidizing agents.^{[3][7]} Many suppliers recommend refrigeration at 2-8°C.^[3]

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